molecular formula C21H21F3N4O3 B10834407 1-(3-methyl-2-oxo-1,4-dihydroquinazolin-7-yl)-3-[(2R,4R)-2-methyl-2-(trifluoromethyl)-3,4-dihydrochromen-4-yl]urea

1-(3-methyl-2-oxo-1,4-dihydroquinazolin-7-yl)-3-[(2R,4R)-2-methyl-2-(trifluoromethyl)-3,4-dihydrochromen-4-yl]urea

Cat. No.: B10834407
M. Wt: 434.4 g/mol
InChI Key: OFCQSAHGUNDUTK-OXQOHEQNSA-N
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Description

“PMID25666693-Compound-33” is a synthetic organic compound known for its inhibitory activity against specific enzymes and receptors.

Preparation Methods

The synthesis of “PMID25666693-Compound-33” involves multiple steps, including the formation of macrocyclic structures and the incorporation of specific functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations . Industrial production methods may involve scaling up these synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

“PMID25666693-Compound-33” undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction pathway and conditions .

Scientific Research Applications

“PMID25666693-Compound-33” has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of “PMID25666693-Compound-33” involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of these targets, thereby modulating various biochemical pathways. For example, it has been shown to inhibit cathepsin D, an enzyme involved in protein degradation, which is relevant in oncology .

Comparison with Similar Compounds

“PMID25666693-Compound-33” is unique in its improved selectivity, solubility, and permeability compared to naturally occurring inhibitors like pepstatin A. Similar compounds include:

This detailed article provides a comprehensive overview of “PMID25666693-Compound-33,” highlighting its significance in various scientific and industrial applications. If you have any further questions or need more details, feel free to ask!

Properties

Molecular Formula

C21H21F3N4O3

Molecular Weight

434.4 g/mol

IUPAC Name

1-(3-methyl-2-oxo-1,4-dihydroquinazolin-7-yl)-3-[(2R,4R)-2-methyl-2-(trifluoromethyl)-3,4-dihydrochromen-4-yl]urea

InChI

InChI=1S/C21H21F3N4O3/c1-20(21(22,23)24)10-16(14-5-3-4-6-17(14)31-20)26-18(29)25-13-8-7-12-11-28(2)19(30)27-15(12)9-13/h3-9,16H,10-11H2,1-2H3,(H,27,30)(H2,25,26,29)/t16-,20-/m1/s1

InChI Key

OFCQSAHGUNDUTK-OXQOHEQNSA-N

Isomeric SMILES

C[C@@]1(C[C@H](C2=CC=CC=C2O1)NC(=O)NC3=CC4=C(CN(C(=O)N4)C)C=C3)C(F)(F)F

Canonical SMILES

CC1(CC(C2=CC=CC=C2O1)NC(=O)NC3=CC4=C(CN(C(=O)N4)C)C=C3)C(F)(F)F

Origin of Product

United States

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